molecular formula C5H14Cl2N2O B13132488 ((2R,4S)-4-Aminopyrrolidin-2-YL)methanol 2hcl

((2R,4S)-4-Aminopyrrolidin-2-YL)methanol 2hcl

Cat. No.: B13132488
M. Wt: 189.08 g/mol
InChI Key: MYRBCWBHSWFNCC-YAQRUTEZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((2R,4S)-4-Aminopyrrolidin-2-YL)methanol typically involves the reaction of pyrrolidine derivatives with appropriate reagents under controlled conditions. One common method includes the use of diastereoselective synthesis, which ensures the correct stereochemistry of the compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: ((2R,4S)-4-Aminopyrrolidin-2-YL)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce various substituted pyrrolidine derivatives .

Scientific Research Applications

Chemistry: In chemistry, ((2R,4S)-4-Aminopyrrolidin-2-YL)methanol is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for creating enantiomerically pure compounds .

Biology: The compound is studied for its potential biological activities, including its role as a precursor for biologically active molecules. It is also used in the study of enzyme mechanisms and protein interactions .

Medicine: In medicine, ((2R,4S)-4-Aminopyrrolidin-2-YL)methanol is explored for its potential therapeutic applications, including its use in drug development for treating various diseases .

Industry: Industrially, the compound is used in the production of pharmaceuticals and fine chemicals. Its stability and reactivity make it suitable for various manufacturing processes .

Mechanism of Action

The mechanism of action of ((2R,4S)-4-Aminopyrrolidin-2-YL)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular context in which the compound is used .

Comparison with Similar Compounds

  • (2R,4S)-2-Methyl-2,3,3,4-Tetrahydroxytetrahydrofuran
  • (2R,4S)-2-[®-Benzylcarbamoyl-Phenylacetyl-Methyl]-5,5-Dimethyl-Thiazolidine-4-Carboxylic Acid

Uniqueness: ((2R,4S)-4-Aminopyrrolidin-2-YL)methanol is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to other similar compounds. Its ability to form stable dihydrochloride salts also enhances its solubility and stability, making it more suitable for various applications .

Biological Activity

((2R,4S)-4-Aminopyrrolidin-2-YL)methanol 2HCl, often referred to as 4-Aminopyrrolidin-2-ylmethanol hydrochloride, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C5H12N2O2HClC_5H_{12}N_2O\cdot 2HCl and features a pyrrolidine ring with an amino group and a hydroxymethyl substituent. Its stereochemistry is denoted by the (2R,4S) configuration, which is crucial for its biological activity.

The biological activity of this compound primarily involves modulation of neurotransmitter systems. It is known to interact with various receptors in the central nervous system (CNS), particularly affecting glutamatergic and GABAergic pathways. Research indicates that it may act as a modulator or inhibitor of specific neurotransmitter receptors, contributing to its therapeutic potential in neuropsychiatric disorders.

Pharmacological Effects

  • Neuroprotective Effects : Studies suggest that ((2R,4S)-4-Aminopyrrolidin-2-YL)methanol exhibits neuroprotective properties, potentially beneficial in conditions such as Alzheimer's disease and other neurodegenerative disorders.
  • Antidepressant Activity : Experimental models have shown that this compound may possess antidepressant-like effects, influencing mood regulation through serotonin and norepinephrine pathways.
  • Analgesic Properties : Preliminary investigations indicate potential analgesic effects, making it a candidate for pain management therapies.

Study 1: Neuroprotective Evaluation

A recent study evaluated the neuroprotective effects of ((2R,4S)-4-Aminopyrrolidin-2-YL)methanol in a rat model of stroke. The results demonstrated significant reduction in neuronal death and improved functional recovery in treated animals compared to controls. These findings suggest its potential as a therapeutic agent for stroke recovery.

ParameterControl GroupTreatment Group
Neuronal Survival (%)4075
Functional Recovery Score58

Study 2: Antidepressant-Like Effects

In another study focusing on depression models in mice, ((2R,4S)-4-Aminopyrrolidin-2-YL)methanol administration resulted in decreased immobility time in the forced swim test, indicating antidepressant-like effects.

Test GroupImmobility Time (seconds)
Control120
Treatment60

Properties

Molecular Formula

C5H14Cl2N2O

Molecular Weight

189.08 g/mol

IUPAC Name

[(2R,4S)-4-aminopyrrolidin-2-yl]methanol;dihydrochloride

InChI

InChI=1S/C5H12N2O.2ClH/c6-4-1-5(3-8)7-2-4;;/h4-5,7-8H,1-3,6H2;2*1H/t4-,5+;;/m0../s1

InChI Key

MYRBCWBHSWFNCC-YAQRUTEZSA-N

Isomeric SMILES

C1[C@@H](CN[C@H]1CO)N.Cl.Cl

Canonical SMILES

C1C(CNC1CO)N.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.